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Compound of Interest

Compound Name: N-BOC-3-Fluoro-D-phenylalanine

Cat. No.: B558693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-BOC-3-Fluoro-D-phenylalanine is a synthetic amino acid derivative of significant interest in

medicinal chemistry and drug development. The incorporation of a fluorine atom onto the

phenyl ring can modulate the compound's lipophilicity, metabolic stability, and binding

interactions with biological targets. A thorough understanding of its spectroscopic properties is

crucial for its identification, purity assessment, and structural elucidation in various research

and development phases. This guide provides a detailed overview of the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-BOC-3-
Fluoro-D-phenylalanine, along with generalized experimental protocols for acquiring such

data.

Data Presentation
The following tables summarize the anticipated spectroscopic data for N-BOC-3-Fluoro-D-
phenylalanine. This data is extrapolated from known values for the non-fluorinated analog, N-

BOC-D-phenylalanine, and general principles of spectroscopy, considering the electronic

effects of the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-
BOC-3-Fluoro-D-phenylalanine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
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Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~10-12 br s 1H COOH

Chemical shift

can be highly

variable

depending on

solvent and

concentration.

~7.0-7.4 m 4H Ar-H

The fluorine

substituent will

influence the

chemical shifts

and coupling

constants of the

aromatic protons.

~5.0 d 1H NH
Coupling to the

α-proton.

~4.4-4.6 m 1H α-CH

~2.9-3.2 m 2H β-CH₂

Diastereotopic

protons, may

appear as

complex

multiplets.

~1.4 s 9H C(CH₃)₃

Characteristic

singlet for the

BOC protecting

group.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment Notes

~170-175 C=O (acid)

~161-164 (d) C-F
Large one-bond C-F coupling

constant.

~155 C=O (BOC)

~114-131 (d) Aromatic carbons

Chemical shifts and C-F

coupling constants will be

observed for carbons ortho,

meta, and para to the fluorine.

~80 -C(CH₃)₃

~55 α-CH

~37 β-CH₂

~28 -C(CH₃)₃

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Notes

-110 to -120 m

The chemical shift is sensitive

to the electronic environment.

Coupling to aromatic protons

will be observed.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[2][3]

Table 4: Predicted IR Absorption Bands
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Frequency (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

~3300 Medium N-H stretch (carbamate)

~2980 Medium C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1690 Strong C=O stretch (carbamate)

~1520 Medium N-H bend

~1250 Strong C-O stretch (carbamate)

~1160 Strong C-O stretch

~1050 Medium C-F stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/z Ion Notes

284.12 [M+H]⁺ Calculated for C₁₄H₁₉FNO₄

282.11 [M-H]⁻ Calculated for C₁₄H₁₇FNO₄

228.14 [M+H - C₄H₈]⁺
Loss of isobutylene from the

BOC group.

184.12 [M+H - C₅H₉O₂]⁺ Loss of the BOC group.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of N-BOC-3-Fluoro-D-phenylalanine in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can

affect the chemical shifts, particularly for exchangeable protons (COOH and NH).

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the solution is homogeneous. Gentle vortexing may be applied if necessary.[1]

¹H NMR Acquisition:

Tune and shim the NMR spectrometer for the chosen solvent.

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and

a relaxation delay of 1-2 seconds.

A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-

to-noise ratio.[1]

Process the spectrum using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed

to aid in the assignment of CH, CH₂, and CH₃ carbons.
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¹⁹F NMR Acquisition:

Tune the spectrometer to the ¹⁹F frequency.

Acquire a proton-decoupled ¹⁹F NMR spectrum.

Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid N-BOC-3-Fluoro-D-phenylalanine sample directly onto

the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent

compatible with mass spectrometry, such as methanol or acetonitrile, often with a small

amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion

mode) to promote ionization.
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Data Acquisition:

Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.

Acquire the mass spectrum in either positive or negative ion mode.

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate

fragment ions.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-BOC-
3-Fluoro-D-phenylalanine.
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation
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Caption: Workflow for the spectroscopic analysis of N-BOC-3-Fluoro-D-phenylalanine.
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Spectroscopic Techniques

Information Obtained

N-BOC-3-Fluoro-D-phenylalanine
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Caption: Logical relationship of spectroscopic techniques for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b558693#spectroscopic-data-for-n-boc-3-fluoro-d-
phenylalanine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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